

# SB-3CT Dosing Regimens in Animal Models of Neurological Injury

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: SB-3CT

CAS No.: 292605-14-2

[Get Quote](#)

Cat. No.: S549042

| Disease Model                    | Species | Dose     | Route                  | Dosing Frequency & Time Points                                             | Primary Evidence & Outcomes                                                                     |
|----------------------------------|---------|----------|------------------------|----------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Embolic Stroke [1]               | Mouse   | 25 mg/kg | Intraperitoneal (i.p.) | First dose at 2 hours post-ischemia, second dose at 4 hours post-ischemia. | Reduced infarct volume, improved neurobehavioral scores, protected neurovascular integrity [1]. |
| Traumatic Brain Injury (TBI) [2] | Rat     | 50 mg/kg | Intraperitoneal (i.p.) | First dose at 30 minutes post-TBI, followed by doses at 6 and 12 hours.    | Improved motor function, spatial learning/memory, preserved hippocampal neurons [2].            |
| Ischemic Stroke (Acute) [3]      | Mouse   | 25 mg/kg | Intravenous (i.v.)     | Single injection at the time of reperfusion.                               | Improved neurological outcomes, modulated astrocytic lipid metabolism [3].                      |
| Ischemic Stroke (Prolonged) [3]  | Mouse   | 25 mg/kg | Not specified          | Injections on <b>Day 0, Day 2, and Day 4</b> post-stroke.                  | <b>Impaired</b> neurological recovery and angiogenesis, suggesting excessive                    |

| Disease Model               | Species | Dose     | Route                  | Dosing Frequency & Time Points         | Primary Evidence & Outcomes                                                                                                             |
|-----------------------------|---------|----------|------------------------|----------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| Focal Cerebral Ischemia [4] | Mouse   | 25 mg/kg | Intraperitoneal (i.p.) | Single dose for pharmacokinetic study. | inhibition can be detrimental [3].<br>Demonstrated rapid distribution to the brain, providing PK rationale for multi-dose regimens [4]. |

## Detailed Experimental Protocols

Here are the detailed methodologies from the cited studies to help you replicate these experiments.

### Protocol for Embolic Stroke Model in Mice [1]

- **Animal Model:** Male mice subjected to embolic occlusion of the Middle Cerebral Artery (MCA) using a fibrin-rich clot.
- **SB-3CT Treatment:**
  - **Preparation:** **SB-3CT** was dissolved in a solution containing 20% dimethyl sulfoxide (DMSO) and 80% saline [1].
  - **Dosing:** 25 mg/kg, administered via intraperitoneal (i.p.) injection.
  - **Schedule:** The first dose was given at **2 hours post-ischemia**, followed by a second dose at **4 hours post-ischemia**.
- **Key Assessments:** Infarct volume was measured at 24 hours, and neurobehavioral outcomes were assessed using a standardized scoring system.

### Protocol for Traumatic Brain Injury (TBI) Model in Rats [2]

- **Animal Model:** Male Sprague-Dawley rats subjected to moderate fluid percussion TBI.
- **SB-3CT Treatment:**
  - **Preparation:** **SB-3CT** was dissolved in **10% DMSO** [2].
  - **Dosing:** 50 mg/kg, administered via intraperitoneal (i.p.) injection.

- **Schedule:** The first dose was given at **30 minutes post-TBI**, with subsequent doses at **6 and 12 hours** post-injury.
- **Key Assessments:** Motor function (beam-balance/beam-walk) was tested on post-operative days 1-5. Spatial learning and memory (Morris water maze) were assessed on days 11-15. Histological analysis for neurodegeneration and neuronal loss was performed.

## Key Considerations for Your Experimental Design

The following workflow synthesizes the evidence from the studies above to guide your decision on **SB-3CT** dosing frequency.

The diagram above outlines the key decision points. Please also note these critical practical aspects:

- **Pharmacokinetic Basis:** The multi-dose regimens are supported by pharmacokinetic data showing **SB-3CT** rapidly distributes to the brain but has a relatively short elimination half-life (~46 minutes in mice) [4]. Repeated dosing helps maintain therapeutic concentrations during the critical early injury phase.
- **Critical Warning on Chronic Dosing:** A 2025 study demonstrated that while a single acute dose of **SB-3CT** was beneficial in stroke, repeated dosing over several days **impaired neurological recovery and angiogenesis** [3]. This highlights that the timing and duration of MMP-9 inhibition are crucial, and prolonged suppression can be detrimental to recovery processes.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Inhibition of MMP-9 by a selective gelatinase inhibitor protects ... [pmc.ncbi.nlm.nih.gov]
2. MMP-9 Inhibitor SB-3CT Attenuates Behavioral Impairments ... [pmc.ncbi.nlm.nih.gov]
3. MMP-9 inhibitor SB-3CT improves neurological outcomes ... [pubmed.ncbi.nlm.nih.gov]
4. Selective Gelatinase Inhibitor Neuroprotective Agents Cross ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [SB-3CT Dosing Regimens in Animal Models of Neurological Injury]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b549042#sb-3ct-dosing-frequency-in-vivo-neuroprotection-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com